molecular formula C10H14N2O2 B15248839 3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol

3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol

Cat. No.: B15248839
M. Wt: 194.23 g/mol
InChI Key: ZKCLQBDBWJJMBT-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol is an organic compound with the molecular formula C10H14N2O2. This compound features a pyrrolidine ring substituted with a 6-methoxypyridin-3-yl group and a hydroxyl group at the 3-position. It is a member of the pyrrolidine family, which is known for its significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 6-methoxypyridin-3-yl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-methoxypyridine-3-boronic acid with a suitable pyrrolidine derivative under Suzuki-Miyaura coupling conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of efficient catalysts and reaction conditions that minimize by-products and waste is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(6-methoxypyridin-3-yl)pyrrolidin-3-one.

    Reduction: Formation of 3-(6-methoxypiperidin-3-yl)pyrrolidin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol
  • 3-(6-Chloropyridin-3-yl)pyrrolidin-3-ol
  • 3-(6-Hydroxypyridin-3-yl)pyrrolidin-3-ol

Uniqueness

3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-(6-methoxypyridin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C10H14N2O2/c1-14-9-3-2-8(6-12-9)10(13)4-5-11-7-10/h2-3,6,11,13H,4-5,7H2,1H3

InChI Key

ZKCLQBDBWJJMBT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2(CCNC2)O

Origin of Product

United States

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